1-Butan-2-yl-3-(4-chlorophenyl)thiourea
Overview
Description
1-Butan-2-yl-3-(4-chlorophenyl)thiourea is an organosulfur compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse biological and chemical properties, making them significant in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Butan-2-yl-3-(4-chlorophenyl)thiourea can be synthesized through a condensation reaction between an amine and carbon disulfide in an aqueous medium. This method allows for the efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives . Another approach involves the reaction of isocyanides with aliphatic amines in the presence of elemental sulfur, which proceeds efficiently at ambient temperature .
Industrial Production Methods
Industrial production of thiourea derivatives often involves the use of carbamoyl isothiocyanates as starting materials. These compounds react with primary amines to form various thiourea derivatives. The process is typically carried out under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-Butan-2-yl-3-(4-chlorophenyl)thiourea undergoes several types of chemical reactions, including:
Oxidation: Thiourea derivatives can be oxidized to form sulfinyl and sulfonyl compounds.
Reduction: Reduction reactions can convert thiourea derivatives into corresponding amines.
Substitution: Nucleophilic substitution reactions are common, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiourea derivatives typically yields sulfinyl or sulfonyl compounds, while reduction yields amines .
Scientific Research Applications
1-Butan-2-yl-3-(4-chlorophenyl)thiourea has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis reactions.
Biology: Exhibits antibacterial, antioxidant, anticancer, anti-inflammatory, and antimalarial properties.
Medicine: Investigated for its potential use in drug development due to its diverse biological activities.
Industry: Utilized in the production of dyes, elastomers, plastics, and textiles.
Mechanism of Action
The mechanism of action of 1-Butan-2-yl-3-(4-chlorophenyl)thiourea involves its interaction with various molecular targets and pathways. Thiourea derivatives are known to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which play crucial roles in neurotransmission . The compound’s ability to form hydrogen bonds with enzyme active sites is a key factor in its inhibitory activity .
Comparison with Similar Compounds
Similar Compounds
- 1-Isobutyl-3-cyclohexylthiourea
- 1-tert-Butyl-3-cyclohexylthiourea
- 1-(3-chlorophenyl)-3-cyclohexylthiourea
- 1-(1,1-dibutyl)-3-phenylthiourea
- 1-(2-chlorophenyl)-3-phenylthiourea
- 1-(4-chlorophenyl)-3-phenylthiourea
Uniqueness
1-Butan-2-yl-3-(4-chlorophenyl)thiourea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a butan-2-yl group and a 4-chlorophenyl group makes it particularly effective in certain applications, such as enzyme inhibition and antibacterial activity .
Properties
IUPAC Name |
1-butan-2-yl-3-(4-chlorophenyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2S/c1-3-8(2)13-11(15)14-10-6-4-9(12)5-7-10/h4-8H,3H2,1-2H3,(H2,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZZQYGGPTYZPPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=S)NC1=CC=C(C=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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